Methyl octadeca-3,7-dienoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
59619-92-0 |
|---|---|
Molecular Formula |
C19H34O2 |
Molecular Weight |
294.5 g/mol |
IUPAC Name |
methyl octadeca-3,7-dienoate |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h12-13,16-17H,3-11,14-15,18H2,1-2H3 |
InChI Key |
RPPKENIMWOVZIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCC=CCC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Methyl Octadeca 3,7 Dienoate
Strategies for the Total Synthesis of Methyl octadeca-3,7-dienoate
The total synthesis of a non-conjugated dienoic ester like this compound would necessitate precise control over the location and stereochemistry of the two double bonds. General strategies for constructing such systems are well-established in organic chemistry.
Olefin Metathesis-Based Approaches
Olefin metathesis has become a powerful tool for the formation of carbon-carbon double bonds. A plausible retrosynthetic analysis of this compound using a cross-metathesis strategy could involve the coupling of two smaller olefin fragments. For instance, the reaction could theoretically proceed between methyl 3-butenoate and 1,5-tetradecadiene. However, controlling the regioselectivity of such a reaction to exclusively yield the desired 3,7-isomer would be a significant challenge, likely resulting in a mixture of products. Ring-closing metathesis (RCM) of a suitable acyclic diene followed by a subsequent ring-opening metathesis is another theoretical pathway, though less direct.
Stereoselective Alkene Synthesis Routes
The stereocontrolled synthesis of the cis or trans double bonds at the 3- and 7-positions would likely rely on established olefination reactions. The Wittig reaction and its modifications (e.g., Schlosser modification for E-alkenes or stabilized ylides for Z-alkenes) and the Horner-Wadsworth-Emmons reaction are cornerstone methods for stereoselective alkene synthesis. A synthetic route could involve the sequential coupling of smaller building blocks, for example, starting from a C3 ester-aldehyde and coupling it with a C4 phosphonium (B103445) ylide, followed by further chain elongation and a second olefination to introduce the second double bond.
Another powerful approach for stereoselective alkene synthesis is through the partial reduction of alkynes. The Lindlar catalyst is commonly used for the syn-hydrogenation of alkynes to cis-alkenes, while dissolving metal reductions (e.g., sodium in liquid ammonia) typically afford trans-alkenes. A synthesis could therefore be designed to construct a diyne precursor which is then selectively reduced.
Esterification Reactions in the Final Synthetic Steps
Should the synthesis be designed to produce octadeca-3,7-dienoic acid, the final step would be its conversion to the corresponding methyl ester. This is a standard and generally high-yielding transformation. Common methods include:
Fischer-Speier Esterification : This acid-catalyzed reaction involves refluxing the carboxylic acid in an excess of methanol (B129727) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid.
Diazomethane (B1218177) : For small-scale preparations where mild conditions are required, diazomethane provides a clean and quantitative conversion of carboxylic acids to their methyl esters. However, the toxicity and explosive nature of diazomethane necessitate careful handling.
Derivatization with Alkylating Agents : Reagents such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base can also be used to methylate the carboxylate.
| Esterification Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | H₂SO₄ or HCl | Reflux in Methanol | Inexpensive, scalable | Requires strong acid, reversible |
| Diazomethane | CH₂N₂ | Room Temperature | High yield, mild conditions | Toxic, explosive |
| Alkylating Agent | (CH₃)₂SO₄ or CH₃I with base | Varies | Effective | Reagents can be toxic |
Semisynthetic Routes to this compound from Natural Precursors
Many common vegetable oils are rich sources of 18-carbon fatty acids, such as oleic acid, linoleic acid, and α-linolenic acid. A semisynthetic approach to this compound would involve the modification of one of these readily available precursors. This would likely require a multi-step process involving double bond isomerization or the introduction of new double bonds at specific locations.
For instance, selective oxidation of a precursor fatty acid to introduce a hydroxyl group, followed by dehydration, could be a route to introduce a new double bond. However, controlling the position of this new double bond to specifically form the 3,7-isomer would be challenging and likely result in isomeric mixtures. Isomerization of the existing double bonds in linoleic acid (at the 9 and 12 positions) to the 3 and 7 positions is thermodynamically unfavorable and would require specialized catalytic systems that are not commonly reported for this specific transformation.
Advanced Chemical Derivatization of this compound
Assuming the successful synthesis of this compound, the two non-conjugated double bonds would be the primary sites for further chemical modification.
Modification of the Double Bond Moieties
A variety of well-established alkene reactions could be applied to modify the double bonds at the 3- and 7-positions. The reactivity of these two double bonds would be expected to be similar, and selective modification of one over the other would be difficult without a directing group.
Hydrogenation : Catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) would reduce both double bonds to yield methyl stearate.
Epoxidation : The double bonds can be converted to epoxides using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). This would likely produce a mixture of mono- and di-epoxides.
Diels-Alder Reaction : While the non-conjugated diene system of this compound is not a classic diene for the Diels-Alder reaction, it could potentially act as a dienophile in reactions with a suitable diene.
Hydroxylation : Dihydroxylation of the double bonds can be achieved using reagents like osmium tetroxide (OsO₄) to produce tetrols, or through the opening of epoxides.
Ozonolysis : Cleavage of the double bonds with ozone (O₃) followed by a reductive or oxidative workup would break the carbon chain, yielding shorter-chain aldehydes or carboxylic acids and their corresponding esters.
| Reaction | Reagent(s) | Product Type |
| Hydrogenation | H₂, Pd/C | Saturated Ester |
| Epoxidation | m-CPBA | Epoxide(s) |
| Dihydroxylation | OsO₄, NMO | Diol(s)/Tetrol |
| Ozonolysis | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | Aldehydes/Ketones |
Ester Group Transformations
The methyl ester functionality of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These transformations are crucial for altering the molecule's physical and chemical properties, which can be essential for various applications. Standard reactions involving the ester group include hydrolysis, transesterification, reduction, and amidation.
Hydrolysis: The most fundamental transformation is the hydrolysis of the methyl ester back to the corresponding carboxylic acid, octadeca-3,7-dienoic acid. This reaction is typically carried out under basic conditions, for instance, using potassium hydroxide (B78521) in an alcoholic solvent, followed by acidification. This process is essentially the reverse of the esterification of the free fatty acid.
Transesterification: This process involves the exchange of the methoxy (B1213986) group for a different alkoxy group, leading to the formation of new esters. Acid or base catalysis is commonly employed for this transformation. For instance, reacting this compound with a higher molecular weight alcohol in the presence of a catalyst like sodium methoxide (B1231860) would yield the corresponding longer-chain alkyl ester. The reaction is typically driven to completion by removing the methanol byproduct. This method is widely used to produce a variety of fatty acid esters with different properties. For example, the transesterification of fatty acid methyl esters (FAMEs) is a cornerstone of biodiesel production. researchgate.net
Reduction to Alcohols: The ester group can be reduced to a primary alcohol, yielding octadeca-3,7-dien-1-ol. Powerful reducing agents such as lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction is generally performed in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran, at reduced temperatures.
Amidation: Reaction with ammonia (B1221849) or primary or secondary amines leads to the formation of the corresponding amides. This conversion typically requires heating the ester with the amine, sometimes in the presence of a catalyst. The resulting fatty amides have distinct properties and applications compared to their ester counterparts.
Below is a table summarizing these common ester group transformations as they would apply to this compound.
| Transformation | Reagents and Conditions | Product |
| Hydrolysis | 1. KOH, CH3OH/H2O, reflux2. HCl (aq) | Octadeca-3,7-dienoic acid |
| Transesterification | R-OH, NaOCH3 (cat.), heat | Alkyl octadeca-3,7-dienoate |
| Reduction | LiAlH4, Et2O, 0 °C to rt | Octadeca-3,7-dien-1-ol |
| Amidation | R1R2NH, heat | N,N-disubstituted octadeca-3,7-dienamide |
Preparation of Functionalized Analogs for Structure-Activity Relationship Studies
The synthesis of functionalized analogs of this compound is a key strategy for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the molecule and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. The dienyl system and the ester functionality are primary sites for modification.
Modifications at the Diene System: The double bonds at the 3 and 7 positions are susceptible to a range of chemical modifications.
Epoxidation: The double bonds can be selectively epoxidized using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Depending on the stoichiometry of the reagent, mono- or di-epoxides can be prepared. Epoxidation of unsaturated fatty acid methyl esters is a well-established process. researcher.life
Hydrogenation: Catalytic hydrogenation can be employed to reduce one or both of the double bonds. By carefully selecting the catalyst (e.g., Lindlar's catalyst for cis-alkenes or Na/NH3 for trans-alkenes) and controlling the reaction conditions, it is possible to achieve selective reduction.
Metathesis: Cross-metathesis reactions with other olefins, catalyzed by ruthenium-based catalysts like the Grubbs catalyst, can be used to introduce new functional groups at the sites of the double bonds. acs.org This powerful technique allows for the synthesis of a wide array of analogs with varying chain lengths and terminal functionalities.
Modifications of the Alkyl Chain: While less common, modifications to the hydrocarbon chain, away from the double bonds, can also be envisioned, for instance, through radical-mediated reactions.
The table below outlines some potential functionalization strategies for preparing analogs of this compound for SAR studies.
| Modification Site | Reaction | Reagents and Conditions | Potential Analogs |
| Diene System | Epoxidation | m-CPBA, CH2Cl2 | Mono- and diepoxy-octadecanoates |
| Diene System | Partial Hydrogenation | H2, Lindlar's catalyst | Methyl octadecenoates |
| Diene System | Cross-Metathesis | Grubbs catalyst, functionalized olefin | Dicarboxylic acid esters, terminally functionalized esters |
| Ester Group | Hydrolysis & Amide Coupling | 1. KOH, H2O/CH3OH2. Amine, coupling agent | N-alkyl/aryl octadeca-3,7-dienamides |
It is important to note that while these synthetic methodologies are generally applicable to unsaturated fatty acid methyl esters, specific research on the functionalization of this compound for SAR studies is not widely documented in the reviewed literature. The synthesis and biological evaluation of such analogs would be a valuable area for future research to elucidate the structure-activity relationships of this particular dienoic acid methyl ester.
Enzymatic Synthesis and Biotransformation Pathways of Methyl Octadeca 3,7 Dienoate
Biocatalytic Approaches for Methyl octadeca-3,7-dienoate Synthesis
Enzymatic routes to this compound primarily involve the use of lipases, which can catalyze the esterification of the corresponding fatty acid with methanol (B129727). These biocatalytic approaches are favored for their high selectivity and mild reaction conditions, which help to preserve the integrity of the double bonds within the fatty acid chain.
The synthesis of fatty acid methyl esters (FAMEs) through lipase-catalyzed esterification is a well-established green alternative to conventional chemical methods. Lipases, particularly those from microbial sources such as Candida antarctica and Thermomyces lanuginosus, are widely employed for their efficiency and stability. nih.gov The direct esterification of octadeca-3,7-dienoic acid with methanol, catalyzed by a lipase (B570770), proceeds under gentle temperature conditions, often in a solvent-free system or in a non-polar organic solvent to facilitate product recovery.
The yield of this compound is influenced by several factors, including the choice of lipase, the molar ratio of alcohol to fatty acid, temperature, and water content. Water activity is a critical parameter, as a minimal amount of water is essential for maintaining the enzyme's catalytic conformation, while excess water can promote the reverse reaction of hydrolysis. nih.gov
Table 1: Representative Parameters for Lipase-Catalyzed Synthesis of Fatty Acid Methyl Esters
| Parameter | Typical Range/Value | Effect on Yield |
|---|---|---|
| Enzyme Source | Candida antarctica Lipase B (CALB), Thermomyces lanuginosus Lipase (TLL) | High activity and stability are crucial for high yields. |
| Methanol to Fatty Acid Molar Ratio | 3:1 to 6:1 | A slight excess of methanol can shift the equilibrium towards product formation. |
| Temperature | 30-60 °C | Optimal temperature balances reaction rate and enzyme stability. |
| Water Content | < 1% (v/v) | Crucial for enzyme activity; excess water can lead to hydrolysis. |
| Reaction Time | 24-72 hours | Sufficient time is needed to reach equilibrium and maximize conversion. |
This table presents generalized data based on studies of similar long-chain unsaturated fatty acid methyl esters.
Chemoenzymatic strategies combine the advantages of both chemical and enzymatic catalysis to achieve efficient synthesis. For a compound like this compound, a chemoenzymatic approach could involve a chemical step to produce the octadeca-3,7-dienoic acid precursor, followed by an enzymatic esterification step as described above. This can be particularly useful if the fatty acid itself is synthesized through a multi-step chemical process where the final esterification is best handled by a selective enzyme to avoid side reactions associated with the double bonds.
Microbial Biotransformation of this compound
Microorganisms play a pivotal role in the environmental fate of fatty acid esters through their metabolic activities. Fungi and bacteria have evolved diverse enzymatic machinery to degrade or modify these compounds, utilizing them as carbon and energy sources.
Fungi are known for their robust capabilities in metabolizing lipids and fatty acids. Filamentous fungi, such as species of Aspergillus and Penicillium, can secrete extracellular lipases that hydrolyze this compound into octadeca-3,7-dienoic acid and methanol. The resulting fatty acid can then be taken up by the fungal cells and enter the β-oxidation pathway for energy production. researchgate.net
The presence of double bonds at positions 3 and 7 may require specific enzymatic machinery for isomerization or reduction before the standard β-oxidation cycle can proceed. Some fungi possess enzymes capable of modifying the structure of unsaturated fatty acids, including hydroxylation or epoxidation of the double bonds, leading to a variety of potential metabolic intermediates. nih.gov For instance, studies on Aspergillus fumigatus have identified various long-chain fatty acids, including octadecadienoic acids, within the fungal lipids, indicating active metabolism of such compounds. nih.govtandfonline.com
Bacteria utilize fatty acids as a primary source of carbon and energy through the β-oxidation cycle. wikipedia.org The degradation of this compound in bacteria would likely commence with its hydrolysis by an esterase into the corresponding fatty acid and methanol. The resulting octadeca-3,7-dienoic acid is then activated to its coenzyme A (CoA) thioester. researchgate.net
The degradation of unsaturated fatty acids with double bonds at odd-numbered carbons, like the one at the 3-position in this compound, typically requires an isomerase to shift the double bond to a position that can be processed by the enzymes of the β-oxidation pathway. The double bond at the 7-position would also require specific enzymatic handling, potentially involving an isomerase or a reductase, to be fully degraded. nih.gov Bacteria such as Pseudomonas and Bacillus species are known for their ability to degrade a wide variety of organic compounds, including unsaturated fatty acids. arcjournals.org
Table 2: Key Enzymes in the Microbial Biotransformation of Unsaturated Fatty Acid Esters
| Enzyme | Function | Microbial Source Example |
|---|---|---|
| Lipase/Esterase | Hydrolysis of the ester bond to release the fatty acid and alcohol. | Aspergillus niger, Pseudomonas aeruginosa |
| Acyl-CoA Synthetase | Activation of the fatty acid by attachment to Coenzyme A. | Escherichia coli |
| Enoyl-CoA Isomerase | Shifts the position of double bonds to allow for β-oxidation. | Escherichia coli |
| 2,4-Dienoyl-CoA Reductase | Reduces conjugated double bonds that can form during the degradation of polyunsaturated fatty acids. | Escherichia coli |
This table provides examples of enzymes and their functions based on the degradation of common unsaturated fatty acids.
Enzymatic Reactions Involving this compound in Cell-Free Systems
In vitro studies using isolated enzymes, or cell-free systems, allow for a detailed investigation of specific reactions involving this compound without the complexities of cellular metabolism. Such systems are valuable for understanding reaction mechanisms and for the targeted synthesis of modified compounds.
For example, lipases can be used in cell-free systems not only for synthesis but also for regioselective hydrolysis or transesterification reactions. This could be employed to modify the this compound molecule at a specific position. Furthermore, other enzymes like oxidoreductases could be used to introduce functional groups, such as hydroxyl or epoxy groups, at the double bonds of the fatty acid ester, leading to the formation of novel, value-added chemicals. These reactions are typically performed under controlled conditions in a buffered aqueous or organic solvent medium, with the addition of necessary cofactors.
Hydrolase Activity and Ester Cleavage
The initial step in the biotransformation of this compound within a biological system would likely involve the cleavage of its methyl ester bond. This reaction is catalyzed by a class of enzymes known as hydrolases, specifically carboxylesterases. These enzymes facilitate the hydrolysis of the ester linkage, yielding octadeca-3,7-dienoic acid and methanol. This conversion is a critical activation step, as the free fatty acid is the typical substrate for subsequent metabolic enzymes.
The rate of this hydrolysis can be influenced by various factors, including substrate concentration, temperature, and pH. The table below presents hypothetical data illustrating the effect of pH on the rate of enzymatic hydrolysis of this compound by a purified carboxylesterase.
Table 1: Effect of pH on the Rate of Enzymatic Hydrolysis of this compound
| pH | Rate of Hydrolysis (μmol/min/mg protein) |
| 5.0 | 15.2 |
| 6.0 | 35.8 |
| 7.0 | 85.1 |
| 7.4 | 98.5 |
| 8.0 | 70.3 |
| 9.0 | 45.6 |
The data indicates an optimal pH for the enzyme's activity, a characteristic feature of most enzymatic reactions. This initial hydrolytic step is crucial as it releases the fatty acid, octadeca-3,7-dienoic acid, making it available for further modification by other enzymes within the cell.
Desaturase and Elongase Interactions with Octadeca-3,7-dienoate Precursors
Following the hydrolysis of the methyl ester, the resulting octadeca-3,7-dienoic acid can serve as a substrate for a variety of enzymes that modify its hydrocarbon chain. Among these, desaturases and elongases play a pivotal role in the synthesis of more complex and often biologically active fatty acids.
Desaturase enzymes introduce double bonds into the fatty acid chain at specific positions. nih.gov In the context of octadeca-3,7-dienoic acid, a desaturase could act on the molecule to introduce an additional double bond, leading to the formation of an octadecatrienoic acid. The position of this new double bond would be determined by the specific desaturase enzyme involved. For instance, a Δ12-desaturase would introduce a double bond at the 12th carbon position, resulting in octadeca-3,7,12-trienoic acid.
Elongase enzymes, on the other hand, function to extend the carbon chain of fatty acids. nih.gov This process involves a series of reactions that add a two-carbon unit, derived from malonyl-CoA, to the carboxyl end of the fatty acid. nih.gov If octadeca-3,7-dienoic acid were to be a substrate for an elongase, it would be converted to eicosa-5,9-dienoic acid, a 20-carbon fatty acid.
The interplay between desaturases and elongases can lead to the synthesis of a diverse array of long-chain polyunsaturated fatty acids. The table below outlines the hypothetical sequential action of these enzymes on octadeca-3,7-dienoic acid and its subsequent products.
Table 2: Hypothetical Pathway of Desaturation and Elongation of Octadeca-3,7-dienoic Acid
| Substrate | Enzyme | Product |
| Octadeca-3,7-dienoic acid | Δ12-Desaturase | Octadeca-3,7,12-trienoic acid |
| Octadeca-3,7,12-trienoic acid | Elongase | Eicosa-5,9,14-trienoic acid |
| Eicosa-5,9,14-trienoic acid | Δ5-Desaturase | Eicosa-5,9,14,5-tetraenoic acid |
This sequence of enzymatic reactions illustrates how a relatively simple fatty acid can be progressively modified to generate more complex and functionally diverse molecules. The regulation of these enzymatic pathways is critical for maintaining the appropriate lipid composition within cellular membranes and for the production of signaling molecules. nih.gov
Investigations into the Biological Activities of Methyl Octadeca 3,7 Dienoate in Model Systems
Elucidation of Cellular and Molecular Mechanisms in In Vitro Studies
Interactions with Cellular Receptors and Signaling Pathways
Information regarding the specific interactions of Methyl octadeca-3,7-dienoate with cellular receptors or its influence on intracellular signaling pathways is not available in the current body of scientific literature.
Effects on Gene Expression and Proteomic Profiles in Cell Lines
There are no published studies detailing the effects of this compound on gene expression or the proteomic profiles of any cell lines.
Exploration of Biological Roles in Non-Human Organisms
Impact on Microbial Growth and Metabolism
Data from dedicated studies on the impact of this compound on the growth and metabolism of microbial organisms could not be located.
Influence on Plant Physiological Processes
Research investigating the influence of this compound on plant physiology has not been identified in publicly available scientific literature.
Behavioral or Developmental Effects in Invertebrate Models
There is no available research on the behavioral or developmental effects of this compound in any invertebrate model systems.
Insufficient Data Available for "this compound" to Generate Requested Article
Following a comprehensive investigation into the biological activities of the chemical compound “this compound,” it has been determined that there is a significant lack of available scientific research and data to fulfill the requirements of the requested article. Extensive searches have been conducted to gather information specifically on this compound's functional roles in biochemical processes, including its involvement in lipid metabolism pathways and its effects on enzyme activities.
Despite efforts to locate relevant studies, the scientific literature does not appear to contain specific research pertaining to "this compound." The search results did not yield any detailed findings or data that would allow for a thorough and accurate discussion of its biological functions as outlined in the user's request. General information on the broader class of compounds, fatty acid methyl esters, is available but lacks the specificity needed to address the precise mechanisms and interactions of the specified molecule.
Consequently, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables on "this compound" is not possible at this time. The absence of specific studies on this compound prevents a scientifically grounded exploration of its biochemical activities.
Advanced Analytical Methodologies for Methyl Octadeca 3,7 Dienoate Characterization and Quantification
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules like Methyl octadeca-3,7-dienoate.
¹H NMR provides information on the chemical environment of protons. For a typical non-conjugated fatty acid methyl ester, the ¹H NMR spectrum exhibits characteristic signals. The methyl ester protons (-OCH₃) typically appear as a sharp singlet at approximately 3.67 ppm. Protons on the double bonds (olefinic protons) resonate in the region of 5.3-5.4 ppm. The allylic protons (CH₂ groups adjacent to the double bonds) and the bis-allylic protons (the CH₂ group located between the two double bonds) have distinct chemical shifts that are crucial for identifying the specific isomer. For the 3,7-isomer, specific signals corresponding to protons at C2, C3, C4, C5, C6, C7, and C8 would be key to confirming the double bond locations.
¹³C NMR provides information about the carbon skeleton. The carbonyl carbon of the ester group is typically found around 174 ppm. Carbons involved in the double bonds (sp² carbons) resonate in the olefinic region, generally between 127 and 132 ppm. The methyl carbon of the ester group gives a signal at approximately 51.4 ppm. The remaining aliphatic sp³ carbons produce signals in the upfield region (around 14-34 ppm). The precise chemical shifts of the olefinic and allylic carbons are diagnostic for the positions of the double bonds.
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for confirming the connectivity of protons and carbons, respectively. A COSY spectrum would show correlations between adjacent protons, allowing for the tracing of the entire fatty acid chain and confirming the placement of the double bonds relative to the ester group and the terminal methyl group. An HSQC spectrum correlates each proton with its directly attached carbon, aiding in the definitive assignment of both ¹H and ¹³C signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Moieties in FAMEs
| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Methyl Ester | -OCH₃ | ~3.67 (s) | ~51.4 |
| Ester Carbonyl | C=O | - | ~174 |
| Olefinic | =C-H | ~5.3-5.4 (m) | ~127-132 |
| Methylene α to C=O | -CH₂-COO- | ~2.30 (t) | ~34 |
Note: Data are typical values for long-chain unsaturated FAMEs. Precise shifts for this compound require experimental determination.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS)
Mass spectrometry (MS) is used to determine the molecular weight and to deduce structural information from fragmentation patterns. For this compound (C₁₉H₃₄O₂), the expected molecular weight is approximately 294.5 g/mol .
When coupled with Gas Chromatography (GC-MS), electron ionization (EI) is commonly used. The molecular ion peak ([M]⁺) at m/z 294 is often observed. A characteristic fragmentation of methyl esters is the McLafferty rearrangement, which produces a prominent ion at m/z 74. However, the simple EI mass spectra of different positional isomers of octadecadienoate are often very similar, making unambiguous identification difficult.
To overcome this, derivatization techniques are employed. For instance, converting the double bonds to dimethyl disulfide (DMDS) adducts allows for precise localization. Upon fragmentation, cleavage occurs between the two carbon atoms that were originally part of the double bond, yielding diagnostic ions that reveal their positions. Atmospheric Pressure Chemical Ionization (APCI) coupled with HPLC-MS has also been shown to be effective, where in-source derivatization with acetonitrile (B52724) can generate adducts whose fragmentation patterns are diagnostic for double bond location. nih.gov
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value | Notes |
|---|---|---|
| Molecular Formula | C₁₉H₃₄O₂ | |
| Molecular Weight | 294.2559 | Monoisotopic Mass |
| Key EI Fragments | m/z 294 ([M]⁺), 263 ([M-OCH₃]⁺), 74 | Simple EI spectra are not sufficient for isomer differentiation. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show a strong absorption band around 1740 cm⁻¹, which is characteristic of the C=O stretching vibration of the ester group. The C-O stretching of the ester would appear in the 1170-1250 cm⁻¹ region. Absorptions corresponding to the C=C stretching of the double bonds would be observed around 1650 cm⁻¹, although this can be weak. The =C-H stretching of the alkene groups appears just above 3000 cm⁻¹, while the C-H stretching of the aliphatic chain appears just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy is primarily used for detecting conjugated systems. Since this compound is a non-conjugated diene (the double bonds are separated by more than one single bond), it is not expected to show significant absorption in the standard UV-Vis range (200-800 nm). Unsaturated fatty acid methyl esters generally show some absorption at very short wavelengths (below 200 nm), which can be utilized for detection in HPLC. nih.gov
Chromatographic Separation and Purity Assessment
Chromatography is essential for separating this compound from other FAMEs and for assessing its purity.
Gas Chromatography (GC) with Various Detection Systems
Gas chromatography is the most common technique for the analysis of FAMEs. thepharmajournal.com A sample is vaporized and passed through a long capillary column coated with a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.
For separating isomers of unsaturated FAMEs, highly polar capillary columns (e.g., those with cyanopropyl polysiloxane stationary phases like a DB-225) are required. ijpras.com The retention time of an unsaturated FAME is influenced by its chain length, the number of double bonds, and their position and geometry. The most common detector is the Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for quantifying hydrocarbons. For identification, GC is coupled with a mass spectrometer (GC-MS).
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for separating FAME isomers that may be difficult to resolve by GC.
Reversed-Phase HPLC (RP-HPLC) is frequently used, typically with a C18 (octadecylsilyl) stationary phase. nih.gov Separation is based on the hydrophobicity of the molecules. The mobile phase often consists of mixtures of acetonitrile and water. nih.gov Detection can be achieved using a UV detector, typically at low wavelengths like 205 nm, where the ester functional group absorbs light. scielo.br
Silver Ion HPLC (Ag⁺-HPLC) is a specialized form of normal-phase chromatography that provides excellent separation of unsaturated FAMEs based on the number, position, and geometry of their double bonds. proquest.com The stationary phase is impregnated with silver ions, which form reversible π-complexes with the double bonds of the analytes. The strength of this interaction depends on the steric accessibility of the double bonds, allowing for the separation of closely related isomers. proquest.com
Table 3: Common Chromatographic Techniques for FAME Isomer Analysis
| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas | Common Detector | Separation Principle |
|---|---|---|---|---|
| GC | Highly polar (e.g., DB-225) | Helium | FID, MS | Volatility and polarity |
| RP-HPLC/UPLC | C18 (Octadecylsilyl) | Acetonitrile/Water gradients | UV (205 nm), ELS, MS | Hydrophobicity |
| Ag⁺-HPLC | Silica gel with silver ions | Hexane/Acetonitrile | UV, ELS, MS | π-complexation with double bonds |
Hyphenated Techniques for Comprehensive Analysis (e.g., GCxGC-MS)
The comprehensive characterization and quantification of this compound, particularly in complex matrices, necessitate the use of advanced hyphenated analytical techniques. These methods couple two or more analytical processes to enhance separation efficiency, sensitivity, and specificity. Among these, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) stands out as a particularly powerful tool for the detailed analysis of fatty acid methyl esters (FAMEs), including this compound and its isomers.
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. nih.gov In a GCxGC system, the effluent from a primary analytical column is subjected to continuous, sequential trapping and re-injection onto a second, shorter column with a different stationary phase. This results in a two-dimensional separation of the analytes, typically based on volatility in the first dimension and polarity in the second. This enhanced separation is crucial for resolving isomeric FAMEs that may co-elute in a single chromatographic dimension. nih.gov For instance, different positional and geometric (cis/trans) isomers of octadecadienoate methyl esters can be effectively separated using a GCxGC setup. nih.gov
When coupled with a mass spectrometer (MS), GCxGC provides a third dimension of data, allowing for the identification and confirmation of the separated compounds based on their mass spectra. Time-of-flight mass spectrometry (TOF-MS) is often preferred for GCxGC applications due to its high acquisition speed, which is necessary to capture the very narrow peaks (often less than 100 ms) generated in the second dimension.
The application of GCxGC-MS for the analysis of C18 FAMEs has been demonstrated to effectively separate compounds based on the number of double bonds and their cis/trans configuration. nih.gov While specific studies focusing solely on this compound are limited, the principles established for other C18:2 isomers are directly applicable. The separation of this compound from other isomers, such as linoleate (B1235992) (9,12-octadecadienoate) and its various geometric isomers, can be achieved through careful selection of the column set. A typical GCxGC column configuration for FAME analysis involves a non-polar primary column and a polar secondary column.
Table 1: Illustrative GCxGC-MS Parameters for C18 FAME Isomer Analysis
| Parameter | First Dimension (1D) | Second Dimension (2D) | Mass Spectrometer |
| Column | Non-polar (e.g., DB-5ms) | Polar (e.g., Supelco wax) nih.gov | Time-of-Flight (TOF) |
| Length | 30 m | 1-2 m nih.gov | |
| Internal Diameter | 0.25 mm | 0.1 mm nih.gov | |
| Film Thickness | 0.25 µm | 0.1 µm nih.gov | |
| Carrier Gas | Helium or Hydrogen | ||
| Modulation Period | 2-8 s | ||
| Ionization Mode | Electron Ionization (EI) | ||
| Mass Range | m/z 40-500 |
The resulting data from a GCxGC-MS analysis is typically visualized as a two-dimensional contour plot, where analytes are mapped based on their retention times in both dimensions. This structured chromatogram allows for the grouping of related compounds, facilitating the identification of specific isomers of methyl octadecadienoate.
Advanced Method Development for Trace Analysis and Isomer Differentiation
The detection and quantification of this compound at trace levels, as well as its differentiation from other octadecadienoate isomers, present significant analytical challenges. These challenges arise from the low concentrations at which the analyte may be present and the subtle structural differences between isomers, which can result in similar chromatographic and mass spectrometric behavior.
For trace analysis, method development often focuses on enhancing sensitivity and minimizing matrix interference. Gas chromatography coupled with mass spectrometry (GC-MS) operated in selected ion monitoring (SIM) mode is a common approach to improve detection limits. preprints.org By monitoring only a few characteristic ions of the target analyte, the signal-to-noise ratio can be significantly increased, allowing for the quantification of this compound at levels that may not be achievable with full-scan data acquisition. The choice of ions for SIM is critical and is based on the fragmentation pattern of the molecule. For FAMEs, characteristic fragment ions often include the molecular ion (M+), as well as fragments resulting from the loss of the methoxy (B1213986) group ([M-31]+) and other specific cleavages.
The differentiation of isomers is a more complex task. While GC can separate many isomers, complete baseline separation is not always possible, especially in complex mixtures. mdpi.com The choice of the GC capillary column is paramount for isomer differentiation. Highly polar stationary phases, such as those containing cyanopropyl functional groups, are often employed for the separation of FAME isomers. gcms.czinterchim.fr These columns can effectively separate isomers based on the position and configuration (cis/trans) of the double bonds.
Mass spectrometry can also provide information for isomer differentiation. While electron ionization (EI) mass spectra of positional isomers of unsaturated FAMEs are often very similar, subtle differences in the relative abundances of certain fragment ions can sometimes be used for identification. However, this often requires careful analysis of the spectra and comparison with authentic standards.
Chemical ionization (CI) is a softer ionization technique that can provide more prominent molecular ion information, which is useful for confirming the molecular weight of trace components. nih.gov Additionally, derivatization of the double bonds prior to GC-MS analysis can aid in their localization. For example, epoxidation of the double bonds followed by MS/MS analysis can generate fragments that are indicative of the original double bond positions.
Table 2: Comparison of Analytical Strategies for Trace Analysis and Isomer Differentiation of this compound
| Analytical Challenge | Primary Technique | Key Considerations |
| Trace Analysis | GC-MS (SIM mode) | Selection of characteristic ions, optimization of ionization and detection parameters. preprints.org |
| Use of internal standards for accurate quantification. | ||
| Isomer Differentiation | High-Resolution Capillary GC | Selection of highly polar stationary phases (e.g., cyanopropyl). gcms.cz |
| Optimization of temperature programming for maximum resolution. | ||
| Mass Spectrometry | Analysis of fragmentation patterns (EI-MS), use of soft ionization techniques (CI-MS). nih.gov | |
| Derivatization | Chemical modification of double bonds to facilitate mass spectral identification. |
The development of robust and reliable methods for the trace analysis and isomer differentiation of this compound requires a multi-faceted approach, often combining high-resolution chromatography with sensitive and specific mass spectrometric techniques. The choice of the specific methodology will depend on the complexity of the sample matrix and the specific analytical goals.
Structure Activity Relationship Sar Studies of Methyl Octadeca 3,7 Dienoate and Its Analogs
Systematic Modification of Alkene Geometry and Position on Biological Activity
The geometry of the double bonds is a critical determinant of biological activity. Most naturally occurring unsaturated fatty acids possess cis double bonds, which introduce a kink in the hydrocarbon chain. In contrast, trans double bonds result in a more linear, extended conformation, similar to that of saturated fatty acids. This difference in shape significantly impacts how the molecules are metabolized and the physiological effects they elicit. For instance, studies on isomers of octadecadienoic acid have demonstrated clear differences in their metabolic fates. Research comparing the effects of cis,cis-9,12-octadecadienoic acid and trans,trans-9,12-octadecadienoic acid on liver metabolism in rats revealed that the trans,trans isomer led to a greater production of ketone bodies compared to the cis,cis isomer. nih.gov Conversely, the cis,cis isomer was more readily incorporated into secreted triglycerides and cholesterol esters. nih.gov This suggests that the geometric configuration of the double bonds directs the fatty acid towards either oxidative pathways (ketogenesis) or esterification and storage pathways.
The position of the double bonds along the fatty acid chain is equally important. Shifting the location of unsaturation alters the molecule's electronic distribution and three-dimensional structure, which can change its affinity for specific biological targets. While direct comparative studies on a series of positional isomers of methyl octadeca-3,7-dienoate are not extensively documented, research on other long-chain fatty acids establishes this principle. For example, conjugated linoleic acids (CLAs), which are positional and geometric isomers of linoleic acid (9,12-octadecadienoic acid), exhibit a wide range of biological activities not associated with the parent molecule. A study comparing non-conjugated linoleic acid with conjugated linoleic acid found that they differentially affect the activity of intestinal acyl coenzyme A: cholesterol acyltransferase (ACAT), an enzyme crucial for cholesterol absorption. nih.gov This highlights that even the relative position of double bonds (conjugated vs. non-conjugated) can lead to distinct biological outcomes. Therefore, it is highly probable that isomers of this compound, such as Methyl octadeca-4,8-dienoate or Methyl octadeca-9,12-dienoate, would exhibit unique bioactivities.
| Compound | Modification | Observed Biological Effect | Reference |
|---|---|---|---|
| cis,cis-9,12-Octadecadienoic Acid | Reference Compound | Elevated secretion of triglycerides and cholesterol esters. | nih.gov |
| trans,trans-9,12-Octadecadienoic Acid | Alkene Geometry (trans) | Increased ketogenesis; lower incorporation into triglycerides. | nih.gov |
| Conjugated Linoleic Acid (CLA) | Alkene Position (Conjugated) | Strong inhibition of intestinal ACAT activity, leading to reduced cholesterol absorption. | nih.gov |
| Linoleic Acid (Non-conjugated) | Alkene Position (Non-conjugated) | Weaker inhibition of intestinal ACAT activity compared to CLA. | nih.gov |
Exploration of Ester Group Substitutions on Chemical Reactivity and Bioactivity
The ester group in this compound is another key site for modification that can influence both its chemical properties and its biological effects. The process of esterification itself is a common chemical modification for fatty acids. researchgate.net Altering the alcohol moiety of the ester from a methyl group to larger alkyl groups (e.g., ethyl, propyl, butyl) systematically changes the molecule's physicochemical properties, such as lipophilicity, volatility, and susceptibility to hydrolysis.
An increase in the length of the alkyl chain of the ester group generally leads to increased lipophilicity (fat-solubility). This can have significant consequences for the compound's bioactivity. Enhanced lipophilicity may improve the molecule's ability to cross cell membranes, potentially increasing its bioavailability and intracellular concentration. However, it can also lead to increased accumulation in adipose tissue. The chemical reactivity, particularly the susceptibility of the ester bond to enzymatic hydrolysis by esterases, can also be affected. Steric hindrance from a bulkier alkyl group might slow the rate of hydrolysis, potentially prolonging the compound's duration of action within the body.
| Ester Group | Predicted Change in Lipophilicity | Potential Impact on Bioactivity | Potential Impact on Chemical Reactivity |
|---|---|---|---|
| Methyl | Baseline | Baseline activity. | Baseline susceptibility to hydrolysis. |
| Ethyl | Increased | May enhance membrane permeability and bioavailability. | May slightly decrease rate of hydrolysis due to minor steric hindrance. |
| Propyl | Further Increased | Could further enhance bioavailability or lead to increased sequestration in lipid tissues. | May further decrease the rate of enzymatic hydrolysis. |
| Butyl | Significantly Increased | Potential for greater potency or altered distribution profile. | Potential for significantly slower hydrolysis and longer duration of action. |
Computational Approaches for SAR Prediction and Molecular Docking Studies
In modern drug discovery and molecular biology, computational methods are invaluable for predicting SAR and understanding molecular interactions. These in silico techniques, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be applied to this compound and its analogs to guide the synthesis of more potent and selective compounds.
Molecular docking simulates the binding of a ligand (like this compound) to the active site of a biological target, such as an enzyme or a nuclear receptor. Fatty acids and their derivatives are known to be ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid and glucose metabolism. nih.gov Docking studies can predict the binding orientation and affinity of different isomers and analogs of this compound to the ligand-binding domain of PPARs. nih.gov For example, a computational model could compare how the cis and trans isomers of the 3,7-dienoate fit within the receptor's binding pocket, providing a molecular basis for observed differences in activity. These models can reveal key interactions, such as hydrogen bonds with the ester's carbonyl oxygen and hydrophobic interactions with the alkyl chain, that stabilize the ligand-receptor complex.
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activity. By generating a library of virtual analogs of this compound with varied double bond positions, ester groups, and other structural features, QSAR models can be trained to predict their biological activity. Furthermore, computational tools like admetSAR can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these analogs, helping to identify candidates with favorable drug-like profiles early in the discovery process. jscimedcentral.com Machine learning algorithms are also being increasingly used to build predictive models for the biological activities of fatty acids based on their structural features. nih.gov
Stereochemical Influences on this compound’s Interactions with Biological Targets
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor governing interactions with biological systems. Biological targets like enzymes and receptors are themselves chiral, being composed of L-amino acids. This inherent chirality allows them to differentiate between stereoisomers of a ligand, often leading to significant differences in biological activity. perlego.comquora.com This principle is known as stereospecificity. worthington-biochem.com
For this compound, stereochemistry arises from the geometry of its two double bonds. The presence of cis (Z) and trans (E) configurations at the 3- and 7-positions can result in four possible diastereomers: (3Z,7Z), (3E,7E), (3Z,7E), and (3E,7Z). Each of these isomers will have a unique three-dimensional shape. For instance, the (3Z,7Z) isomer will be more bent or compact, while the (3E,7E) isomer will adopt a more linear and extended conformation.
These distinct shapes are critical for how the molecule interacts with the binding site of a protein. An enzyme's active site or a receptor's ligand-binding pocket is a precisely shaped cavity. One stereoisomer may fit perfectly into this pocket, allowing for optimal interactions and eliciting a strong biological response. In contrast, another stereoisomer may fit poorly or not at all, resulting in weak or no activity. perlego.com The enzyme's ability to catalyze a reaction on a substrate is often dependent on the precise orientation of the substrate's functional groups relative to the catalytic residues in the active site. Therefore, it is highly likely that the different stereoisomers of this compound would exhibit different rates of metabolism by enzymes such as lipases and cytochrome P450s, and would display varying affinities for receptors like PPARs. nih.gov The study of enzyme kinetics with different stereoisomers is essential to understand these preferences. nih.gov
Environmental Dynamics and Degradation Pathways of Methyl Octadeca 3,7 Dienoate
Photodegradation Mechanisms in Aquatic and Atmospheric Environments
For unsaturated FAMEs in general, photodegradation is a significant abiotic degradation pathway. The presence of double bonds, such as those at the 3rd and 7th positions in the Methyl octadeca-3,7-dienoate molecule, makes them susceptible to photo-oxidation. In aquatic environments, direct photolysis can occur through the absorption of sunlight, leading to isomerization or fragmentation of the molecule. Indirect photolysis, mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which are naturally present in sunlit waters, is also a likely degradation route. In the atmosphere, volatile FAMEs can be degraded by gas-phase reactions with photochemically generated oxidants, primarily the hydroxyl radical. The rates of these reactions are dependent on the specific structure of the molecule and environmental conditions such as light intensity and the concentration of photosensitizers.
Microbial Degradation in Soil and Water Systems
Fatty acid methyl esters are generally considered to be readily biodegradable. In both soil and water, microbial communities can utilize FAMEs as a carbon and energy source. The initial step in the microbial degradation of FAMEs is typically the hydrolysis of the ester bond by lipase (B570770) enzymes, yielding methanol (B129727) and the corresponding fatty acid (octadeca-3,7-dienoic acid in this case). The resulting fatty acid can then be further metabolized through the β-oxidation pathway, a common metabolic process that sequentially shortens the acyl chain. The presence of unsaturation in the carbon chain of this compound would require additional enzymatic steps, such as isomerases and reductases, to process the double bonds and allow for complete degradation. Both aerobic and anaerobic microbial degradation pathways for FAMEs have been documented, with the rate and extent of degradation influenced by factors such as microbial population density, temperature, oxygen availability, and nutrient levels.
Biotic and Abiotic Transformation Products Identification
Without specific studies on this compound, the identification of its transformation products remains speculative. Based on the general degradation pathways of unsaturated FAMEs, a range of potential products can be hypothesized.
Hypothetical Biotic Transformation Products:
| Precursor Compound | Transformation Process | Potential Products |
| This compound | Ester Hydrolysis | Octadeca-3,7-dienoic acid, Methanol |
| Octadeca-3,7-dienoic acid | β-oxidation | Shorter-chain fatty acids, Acetyl-CoA |
Hypothetical Abiotic (Photodegradation) Transformation Products:
| Precursor Compound | Transformation Process | Potential Products |
| This compound | Photo-oxidation | Aldehydes, Ketones, Epoxides, Hydroperoxides, Shorter-chain esters |
Environmental Distribution and Persistence Modeling
Predictive modeling of the environmental distribution and persistence of this compound is hampered by the lack of empirical data on its physicochemical properties and degradation rates. Models such as the Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate properties like octanol-water partition coefficient (Kow), water solubility, and vapor pressure based on its chemical structure. These estimated values could then be used in environmental fate models to predict its partitioning between air, water, soil, and sediment, as well as its potential for bioaccumulation and long-range transport. However, the accuracy of such models is contingent on the availability of robust training datasets for structurally similar compounds, and the results should be interpreted with caution in the absence of experimental validation.
Emerging Research Paradigms and Future Perspectives for Methyl Octadeca 3,7 Dienoate Research
Integration of Omics Technologies in Biological Studies of Methyl octadeca-3,7-dienoate
The biological significance of polyunsaturated fatty acids (PUFAs) and their esters is vast, and "omics" technologies are becoming indispensable tools for unraveling their complex roles. nih.govresearchgate.net Although specific omics studies on this compound are not yet prevalent, the application of these high-throughput techniques represents a critical future direction for understanding its metabolic fate and cellular functions.
Omics technologies provide a holistic view of biological systems by measuring entire sets of molecules like genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics). nih.gov For a compound like this compound, this integrated approach could elucidate its pathway from synthesis to cellular impact. For instance, transcriptomic analysis could identify genes that are upregulated or downregulated in response to the compound, while proteomics could reveal changes in protein expression or post-translational modifications. researchgate.net Metabolomics, in particular, would be crucial for tracking the conversion of this compound into other bioactive lipids.
Future research could leverage these technologies to answer key questions, as detailed in the table below.
| Omics Technology | Potential Application to this compound Research | Anticipated Insights |
| Genomics | Identifying genetic variants in enzymes (e.g., desaturases, elongases) that are responsible for synthesizing the octadeca-3,7-dienoic acid precursor. nih.gov | Understanding the genetic basis of the compound's endogenous production and regulation. |
| Transcriptomics | Analyzing changes in gene expression in cells or tissues upon exposure to this compound using RNA-seq. | Revealing the signaling pathways and cellular processes modulated by the compound or its metabolites. |
| Proteomics | Identifying proteins that bind to or are modified by this compound or its derivatives. | Discovering receptor proteins, enzymes, and other molecular targets through which the compound exerts its biological effects. |
| Metabolomics | Tracking the metabolic fate of isotopically labeled this compound within a biological system using mass spectrometry. | Mapping its conversion into other bioactive lipids, such as hydroxylated or epoxidized derivatives, and identifying downstream metabolic pathways. nih.gov |
By integrating these omics layers, researchers can build comprehensive models of the compound's mechanism of action, paving the way for understanding its role in health and disease.
Development of Novel Catalytic Systems for Efficient Synthesis
The precise structure of this compound, with its two double bonds at specific positions, presents a significant synthetic challenge. The development of novel catalytic systems is paramount for its efficient and stereoselective synthesis, which is essential for detailed biological and material studies. Recent advances in catalysis for producing fatty acid methyl esters (FAMEs) offer promising avenues. rsc.org
Green chemistry principles are driving the development of sustainable catalytic processes that minimize hazardous substances. rsc.org Key areas of development applicable to the synthesis of this compound include:
Metathesis: Cross-metathesis reactions catalyzed by ruthenium or molybdenum complexes could be a powerful tool for constructing the diene system from simpler olefinic precursors.
Selective Hydrogenation: Catalytic systems that can selectively hydrogenate a more highly unsaturated precursor (e.g., a trienoate or tetraenoate) to the desired dienoate are being explored. This requires catalysts with high selectivity to avoid over-reduction to monoenoates or saturated esters.
Enzymatic Catalysis: Lipases and other enzymes are increasingly used for the esterification and transesterification of fatty acids under mild conditions. mdpi.com Engineered enzymes could offer high regio- and stereoselectivity, providing access to specific isomers of the target molecule.
Deoxygenation: Catalytic deoxygenation of functionalized fatty acid derivatives provides another route to unsaturated esters. acs.org For example, the controlled deoxygenation of epoxy or hydroxy fatty esters could yield the desired diene structure.
The table below summarizes some novel catalytic approaches and their potential advantages for synthesizing this compound.
| Catalytic System | Reaction Type | Potential Advantages |
| Ruthenium-based catalysts | Olefin Metathesis | High efficiency in C=C bond formation, modular assembly from smaller fragments. |
| Supported Palladium catalysts | Selective Hydrogenation/Deoxygenation | Tunable selectivity based on support material, potential for continuous flow processes. acs.org |
| Immobilized Lipases | Enzymatic Esterification | High selectivity, mild reaction conditions, environmentally benign, potential for producing enantiomerically pure compounds. mdpi.com |
| Ionic Liquid-Based Catalysts | Esterification | Enhanced reaction rates and potential for catalyst recycling. acs.org |
Future research will likely focus on combining these strategies to create multi-step, one-pot syntheses that are both efficient and sustainable.
Exploration of Supramolecular Interactions and Self-Assembly Properties
Supramolecular chemistry, which studies chemical systems held together by non-covalent interactions, offers exciting possibilities for controlling the properties and function of molecules like this compound. nih.gov The long hydrocarbon tail of the molecule suggests a strong propensity for hydrophobic interactions, which can drive self-assembly or encapsulation within larger host molecules.
A key research paradigm is the use of water-soluble host molecules, or "nano-capsules," to encapsulate individual fatty acid esters. rsc.org This encapsulation can protect the unsaturated bonds from oxidation, control reactivity, and enhance solubility in aqueous environments. rsc.orggibbgroup.org Studies on C18 mono-unsaturated fatty acid esters have shown that their protection within a supramolecular capsule is dictated by the packing motif of the guest molecule inside the host's nano-space. rsc.orggibbgroup.orgnih.gov This principle is directly applicable to this compound.
The interplay of non-covalent forces would govern its behavior:
Hydrophobic Effect: The primary driving force for encapsulation within water-soluble hosts or for self-assembly into micelles or vesicles in aqueous media.
Van der Waals Forces: These interactions between the hydrocarbon chains would be critical for stabilizing self-assembled structures.
Hydrogen Bonding: While the ester group itself is a weak hydrogen bond acceptor, interactions with appropriate host molecules could be engineered.
Future explorations in this area could involve designing specific host molecules that selectively bind this compound, potentially enabling its use in drug delivery systems or as a responsive component in smart materials. The formation of well-ordered 2D crystals on surfaces, guided by molecule-substrate interactions, is another frontier that could be explored for creating functional nanomaterials. nih.gov
Applications in Chemical Biology and Material Science Research
The unique structure of this compound, featuring a long aliphatic chain and two reactive double bonds, makes it a versatile platform for applications in both chemical biology and material science.
Chemical Biology: In chemical biology, fatty acid analogs are powerful tools for probing biological processes. thermofisher.com They can be used to identify protein-lipid interactions, track metabolic pathways, and understand the role of lipids in cellular signaling. nih.gov A promising future direction is the development of this compound-based chemical probes. researchgate.net This can be achieved by incorporating a "click chemistry" handle, such as an alkyne or azide (B81097) group, at the end of the hydrocarbon chain.
These probes could be used in living cells to:
Be metabolically incorporated into more complex lipids.
Covalently label proteins that interact with the fatty acid tail.
Visualize the subcellular localization of the molecule and its derivatives through fluorescence microscopy after clicking on a reporter tag.
Material Science: The presence of two carbon-carbon double bonds makes this compound an attractive monomer for polymer synthesis. mdpi.com Unsaturated polyesters are a major class of thermosetting resins used in a wide range of applications, from boat hulls to coatings. britannica.com The diene functionality of this molecule allows it to act as a cross-linking agent, potentially imparting unique properties such as flexibility or rigidity to the final material, depending on the polymer architecture.
Potential applications in material science are summarized below.
| Application Area | Role of this compound | Potential Material Properties |
| Unsaturated Polyester Resins | Cross-linking monomer | Enhanced durability, tailored mechanical properties (e.g., flexibility, hardness), bio-based alternative to petrochemicals. britannica.comresearchgate.net |
| UV-Curable Coatings | Reactive component in photopolymerization | Fast curing times, high gloss finishes, potential for creating functional surfaces. mdpi.com |
| Biomedical Polymers | Building block for biodegradable materials | Use in tissue engineering scaffolds or drug delivery systems, where the ester linkage can be hydrolyzed. mdpi.combohrium.com |
As the demand for sustainable and bio-based materials grows, fatty acid derivatives like this compound are poised to become key building blocks for the next generation of advanced polymers and functional materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
